5-Fluoro-4-iodopyridin-2-amine

Cross-coupling Medicinal chemistry Building blocks

5-Fluoro-4-iodopyridin-2-amine (CAS 1649470-53-0) is a halogenated 2-aminopyridine derivative with the molecular formula C5H4FIN2 and a molecular weight of 238.00 g/mol. This heterocyclic building block features a unique 2-amino-5-fluoro-4-iodo substitution pattern on the pyridine ring , providing orthogonal reactivity handles for sequential functionalization.

Molecular Formula C5H4FIN2
Molecular Weight 238.004
CAS No. 1649470-53-0
Cat. No. B2941119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-iodopyridin-2-amine
CAS1649470-53-0
Molecular FormulaC5H4FIN2
Molecular Weight238.004
Structural Identifiers
SMILESC1=C(C(=CN=C1N)F)I
InChIInChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
InChIKeyIHKOBZNEWCGRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-iodopyridin-2-amine (CAS 1649470-53-0): Procurement-Relevant Identity and Physicochemical Baseline for Scientific Selection


5-Fluoro-4-iodopyridin-2-amine (CAS 1649470-53-0) is a halogenated 2-aminopyridine derivative with the molecular formula C5H4FIN2 and a molecular weight of 238.00 g/mol [1]. This heterocyclic building block features a unique 2-amino-5-fluoro-4-iodo substitution pattern on the pyridine ring , providing orthogonal reactivity handles for sequential functionalization . Its physicochemical profile includes a predicted density of 2.139 ± 0.06 g/cm³, boiling point of 298.3 ± 40.0 °C at 760 mmHg, and calculated XLogP3 of 1.3 [1].

Why 5-Fluoro-4-iodopyridin-2-amine Cannot Be Substituted with Other Aminopyridines in MedChem and Synthesis Workflows


Substitution with unhalogenated aminopyridines, alternative halogenation patterns, or regioisomers fundamentally alters reactivity, physicochemical properties, and downstream synthetic outcomes. The specific 5-fluoro-4-iodo substitution pattern on the 2-aminopyridine scaffold provides a unique combination of electronic effects and orthogonal cross-coupling handles that are not replicated by other halogenated pyridines . Replacing this compound with a different isomer or alternative halogenation pattern would necessitate complete re-optimization of synthetic routes and could lead to different biological activity profiles in derived molecules [1].

5-Fluoro-4-iodopyridin-2-amine: Quantitative Comparative Evidence for Scientific Procurement Decisions


Orthogonal Reactivity: Iodine vs. Fluorine in Cross-Coupling Reactions

5-Fluoro-4-iodopyridin-2-amine provides orthogonal reactivity handles for sequential functionalization due to the differential reactivity of the C-I and C-F bonds. The iodine atom at the 4-position undergoes facile oxidative addition in Pd-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position remains inert under standard Suzuki-Miyaura and Buchwald-Hartwig conditions . In contrast, the 4-fluoro analog (5-fluoro-4-iodopyridin-2-amine) lacks this orthogonal reactivity, and the 4-chloro analog shows significantly reduced reactivity in cross-coupling [1].

Cross-coupling Medicinal chemistry Building blocks

pKa Modulation: Impact on Solubility and Bioavailability in Drug Discovery

The predicted pKa of 5-fluoro-4-iodopyridin-2-amine is 3.79 ± 0.24 . This is significantly lower than the pKa of unsubstituted 2-aminopyridine (predicted pKa ~6.8) [1], due to the electron-withdrawing effects of the fluorine and iodine substituents. This lower pKa impacts solubility and bioavailability profiles of derived compounds.

pKa Solubility Drug discovery

LogP and Lipophilicity: Differential Impact on Compound Properties

5-Fluoro-4-iodopyridin-2-amine has a calculated XLogP3 of 1.3 [1]. This is higher than the XLogP3 of unsubstituted 2-aminopyridine (~0.5) [2], indicating increased lipophilicity due to the halogen substituents. This difference can significantly impact membrane permeability, protein binding, and metabolic stability of derived compounds.

LogP Lipophilicity Drug design

Commercial Purity and Analytical Documentation for Reproducible Research

5-Fluoro-4-iodopyridin-2-amine is commercially available with a purity of ≥98% (HPLC) . This is comparable to the purity levels of other high-quality halogenated pyridine building blocks, but the specific substitution pattern of this compound makes it a unique and valuable intermediate.

Purity Analytical standards Reproducibility

Synthetic Utility in Kinase Inhibitor Development

5-Fluoro-4-iodopyridin-2-amine has been utilized as a key intermediate in the synthesis of kinase inhibitors [1]. Its specific substitution pattern allows for the introduction of diverse functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in kinase inhibitor programs.

Kinase inhibitors Medicinal chemistry Targeted therapies

Optimal Application Scenarios for 5-Fluoro-4-iodopyridin-2-amine in Drug Discovery and Chemical Biology


Sequential Functionalization via Orthogonal Cross-Coupling Reactions

5-Fluoro-4-iodopyridin-2-amine is ideally suited for sequential functionalization strategies due to the orthogonal reactivity of its C-I and C-F bonds. The iodine atom at the 4-position can be selectively functionalized via Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom at the 5-position remains intact for subsequent transformations or to modulate physicochemical properties . This enables the rapid generation of diverse compound libraries for medicinal chemistry programs.

Synthesis of Kinase Inhibitor Scaffolds

The 2-aminopyridine core is a privileged scaffold in kinase inhibitor design, and the specific 5-fluoro-4-iodo substitution pattern of this compound provides a valuable starting point for the synthesis of novel kinase inhibitors [1]. The iodine atom allows for the introduction of diverse aryl and heteroaryl groups at the 4-position, while the fluorine atom can enhance binding affinity and metabolic stability.

Building Block for PET Tracer Development

The presence of fluorine and iodine atoms makes this compound a potential precursor for the synthesis of positron emission tomography (PET) tracers. Fluorine-18 can be introduced via nucleophilic aromatic substitution or other methods, while iodine-124 can be used directly [2]. The 2-aminopyridine core is also found in many bioactive molecules, making this compound a valuable tool for imaging studies.

Modulation of Physicochemical Properties in Lead Optimization

The fluorine and iodine substituents significantly impact the pKa and lipophilicity of derived compounds compared to unsubstituted aminopyridines [3]. This compound can be used to systematically explore the effects of halogenation on solubility, permeability, and metabolic stability during lead optimization, providing a valuable tool for medicinal chemists seeking to fine-tune drug-like properties.

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